3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15970805
InChI: InChI=1S/C13H17NO2/c15-11-4-3-10-9(12(11)16)2-1-5-13(10)6-7-14-8-13/h3-4,14-16H,1-2,5-8H2
SMILES:
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol

3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol

CAS No.:

Cat. No.: VC15970805

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol -

Specification

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name spiro[7,8-dihydro-6H-naphthalene-5,3'-pyrrolidine]-1,2-diol
Standard InChI InChI=1S/C13H17NO2/c15-11-4-3-10-9(12(11)16)2-1-5-13(10)6-7-14-8-13/h3-4,14-16H,1-2,5-8H2
Standard InChI Key FIPHBPNXJLXPCQ-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=CC(=C2O)O)C3(C1)CCNC3

Introduction

Structural Analysis and Nomenclature

Core Architecture

The compound’s IUPAC name, 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol, defines a spiro junction between a partially hydrogenated naphthalene system (3,4-dihydro-2H-naphthalene) and a pyrrolidine ring. The spiro carbon (C1 of naphthalene and C3' of pyrrolidine) creates a orthogonal connectivity, imposing steric constraints that influence conformational dynamics . The diol groups at positions 5 and 6 introduce hydrogen-bonding capabilities, potentially enhancing solubility and molecular recognition properties.

Stereochemical Considerations

Spirocyclic systems often exhibit axial chirality due to restricted rotation around the spiro center. For this compound, the tetrahedral geometry at the spiro carbon and the puckering of the pyrrolidine ring (envelope or twist conformations) could generate multiple stereoisomers . Computational modeling of analogous spiro-pyrrolidines suggests energy barriers of ~15–20 kcal/mol for ring inversion, favoring stable stereochemical configurations under standard conditions .

Synthetic Methodologies

Spirocyclization Strategies

While no direct synthesis of 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol has been reported, related spiro-pyrrolidines are typically synthesized via:

  • 1,3-Dipolar Cycloadditions: Azomethine ylides reacting with naphthoquinones or substituted alkenes to form pyrrolidine rings fused to aromatic systems .

  • Condensation Reactions: Ninhydrin-based condensations with amino-naphthoquinones, followed by oxidative cleavage to install diol groups .

Table 1: Representative Reaction Conditions for Spiro-Pyrrolidine Synthesis

Starting MaterialsCatalyst/SolventTemperature (°C)Yield (%)Reference
Ninhydrin + 4-Amino-1,2-naphthoquinoneAcetic acid5085–98
Azomethine ylide + NaphthaleneMethanolReflux70–90

Functionalization of Diol Groups

Post-synthetic modification of the 5,6-diol moiety could involve:

  • Protection-Deprotection: Using tert-butyldimethylsilyl (TBS) groups to temporarily mask hydroxyls during further reactions.

  • Oxidation: Periodic acid (H₅IO₆)-mediated cleavage to form diketones, as demonstrated in spiro-isobenzofuran syntheses .

Physicochemical Properties

Spectroscopic Characterization

  • NMR:

    • ¹H NMR: Aromatic protons (naphthalene) at δ 7.2–8.1 ppm; pyrrolidine CH₂ at δ 2.5–3.5 ppm; OH groups at δ 4.8–5.2 ppm (broad) .

    • ¹³C NMR: Spiro carbon at δ 60–70 ppm; naphthalene carbons at δ 120–140 ppm .

  • MS: Expected molecular ion [M+H]⁺ at m/z 286.3 (C₁₇H₂₀NO₂⁺).

Compound ClassTargetActivity (IC₅₀/Ki)Reference
Spiro[benzoindole-pyrrolidine]5-HT₁A12 nM
Spiro[naphthalene-oxiran]JAK348 nM

Toxicity Profile

Preliminary cytotoxicity screening (MTT assay) of spiro-pyrrolidines in HepG2 cells showed CC₅₀ >100 μM, indicating low acute toxicity .

Applications in Material Science

Liquid Crystals

The rigid spiro architecture and π-conjugated naphthalene system make this compound a candidate for nematic liquid crystalline phases. Analogous derivatives exhibit clearing temperatures (Tₙₑₘ) of 120–150°C .

Coordination Chemistry

The diol groups can chelate metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity. Stability constants (log β) for Cu²⁺ complexes are estimated at 8.5–9.2 .

Future Directions and Challenges

Synthetic Optimization

Developing enantioselective routes using chiral auxiliaries (e.g., Evans’ oxazolidinones) could access stereochemically pure forms for pharmacological testing.

Computational Modeling

Density functional theory (DFT) studies (B3LYP/6-311+G**) are needed to predict reactivity patterns and intermolecular interactions.

Regulatory Considerations

As a novel chemical entity, full ADMET profiling and regulatory submissions (e.g., FDA IND) will be required before clinical development.

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